

Definitive Guide to ¹³C NMR Signal Assignment of 4-Phenyl Substituted Pyrroles

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Compound of Interest

Compound Name: *methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate*

CAS No.: 683212-47-7

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Executive Summary: The 4-Phenyl Challenge

In drug discovery, the pyrrole scaffold is ubiquitous, but the precise regiochemistry of phenyl substituents often dictates biological activity. A common analytical pitfall is the misidentification of 4-phenyl (beta-substituted) pyrroles as their 2-phenyl (alpha-substituted) isomers or 3-phenyl regioisomers.

This guide compares the spectral "performance" (resolution and distinct chemical shift signatures) of the 4-phenyl substituted pyrrole moiety against its primary alternatives. It provides a self-validating NMR protocol to unambiguously assign the 4-position, bypassing common tautomeric ambiguities.

Theoretical Framework: Electronic Environments

To assign the 4-phenyl signal, one must first understand the baseline electronic bias of the pyrrole ring and how a phenyl group perturbs it.

The "Product": 4-Phenyl Pyrrole (Beta-Substitution)

- Symmetry & Tautomerism: In N-unsubstituted pyrroles, the 3- and 4-positions are chemically equivalent due to rapid tautomeric equilibrium (). The "4-phenyl" designation is only structurally distinct in -substituted or polysubstituted systems (e.g., 2,4-disubstituted pyrroles).
- Shielding Logic: The beta-carbons (C3/C4) are inherently more shielded (upfield) than alpha-carbons (C2/C5) due to the inductive withdrawal of the nitrogen atom at the alpha positions.
- Phenyl Effect: A phenyl group at C4 introduces a deshielding anisotropic cone and conjugation, shifting the C4 signal downfield significantly (~15-20 ppm) relative to an unsubstituted beta-carbon.

The "Alternative": 2-Phenyl Pyrrole (Alpha-Substitution)

- Alpha-Deshielding: The C2 position is already deshielded by the adjacent nitrogen. Adding a phenyl group creates a synergistic deshielding effect, pushing the C2 signal further downfield, often overlapping with the phenyl ring carbons themselves.

Comparative Analysis: ¹³C Chemical Shift Data

The following table contrasts the expected chemical shifts of 4-phenyl substituted pyrroles (in a 2,4-disubstituted context to fix regiochemistry) against the 2,3-isomer and 2-phenyl analogs.

Table 1: Diagnostic ¹³C NMR Shifts (CDCl₃, 100 MHz) Note: Values are approximate (ppm) and solvent-dependent.

Carbon Position	4-Phenyl Pyrrole (Target: 2,4-Disubstituted)	3-Phenyl Pyrrole (Alternative: 2,3-Disubstituted)	2-Phenyl Pyrrole (Alternative: Mono-sub)	Signal Characteristics
C-2 (Alpha)	~128 - 130 ppm (Substituted)	~125 - 128 ppm (Substituted)	~132 - 135 ppm (Ipso)	C2 is often quaternary in disubstituted systems.
C-3 (Beta)	~108 - 112 ppm (CH, Unsubstituted)	~122 - 125 ppm (Ipso to Ph)	~106 - 108 ppm (CH)	Diagnostic: High field CH signal confirms unsubstituted C3 in 4-phenyl isomer.
C-4 (Beta)	~122 - 125 ppm (Ipso to Ph)	~108 - 110 ppm (CH, Unsubstituted)	~110 ppm (CH)	Diagnostic: Quaternary signal indicates phenyl attachment.
C-5 (Alpha)	~116 - 120 ppm (CH)	~115 - 118 ppm (CH)	~119 ppm (CH)	Typically a doublet in HSQC (large).
Phenyl (Ipso)	~135 ppm	~135 ppm	~133 ppm	Key entry point for HMBC correlations.

Key Differentiator

- 4-Phenyl: Shows a shielded methine (CH) signal at C3 (~108 ppm).
- 3-Phenyl: Shows a shielded methine (CH) signal at C4 (~110 ppm).

- differentiation requires 2D NMR to link these methines to the N-substituent or C2-substituent.

Experimental Protocol: The Self-Validating Assignment Workflow

Do not rely on 1D chemical shifts alone. Use this step-by-step 2D NMR workflow to build a connectivity map.

Step 1: HSQC (Heteronuclear Single Quantum Coherence)[1]

- Goal: Identify all protonated carbons.
- Action: Assign the pyrrole ring protons.
 - In 4-phenyl pyrroles (assuming 2-substitution), you will see two distinct singlets (or doublets with small) for H3 and H5.
 - H5 is typically downfield (~6.8 ppm) compared to H3 (~6.4 ppm) due to proximity to Nitrogen.
 - Check: Correlate these protons to their carbons. C5 should be >115 ppm; C3 should be <112 ppm.

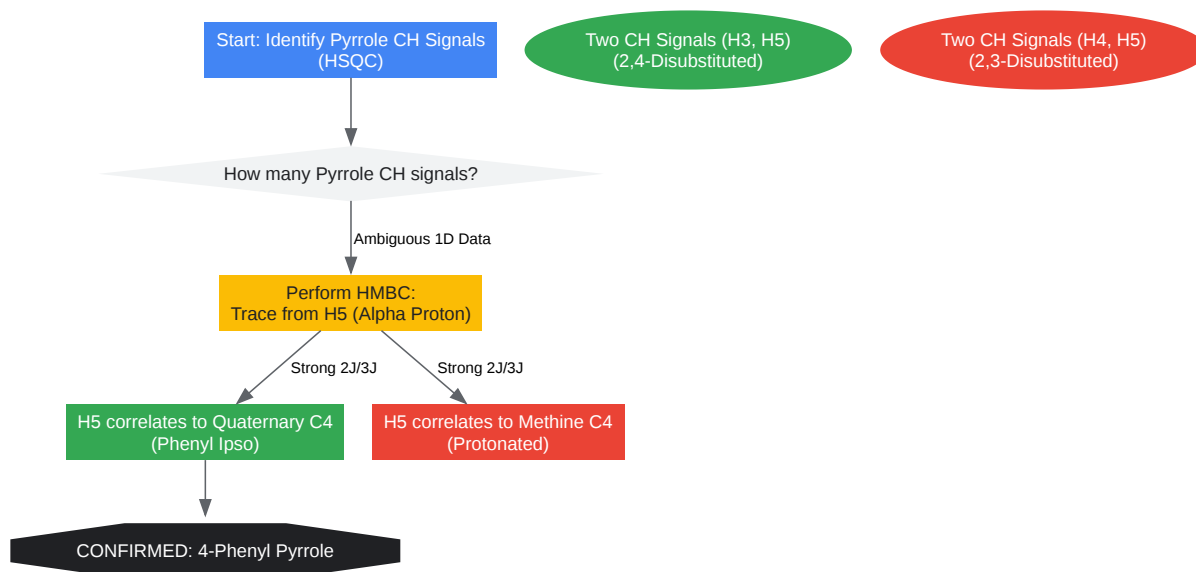
Step 2: HMBC (Heteronuclear Multiple Bond Correlation) - The "Gold Standard"

- Goal: Establish connectivity through quaternary carbons.
- Protocol: Set long-range coupling delay to 60-80 ms (optimized for Hz).
- Critical Pathway:
 - Find the N-Substituent: If

- methyl, start at the methyl protons.
- Trace to Alpha Carbons: The
 - methyl protons will show strong correlations to C2 and C5.
- Distinguish C2 vs C5:
 - C5 will correlate to the H3 proton (if 4-phenyl) or H4 proton (if 3-phenyl).
 - C2 (if substituted) will not show a direct correlation in HSQC.
- Locate the Phenyl: Look for correlations from the Phenyl-ortho protons to the pyrrole ring carbons.
 - If Phenyl-ortho correlates to a quaternary carbon that also correlates to H5 (via $^3J_{CH}$), the phenyl is at C4.
 - If Phenyl-ortho correlates to a quaternary carbon that also correlates to the C2-substituent, the phenyl is at C3.

Visualization: Assignment Logic Flow

The following diagram illustrates the logic gate for distinguishing the 2,4-isomer from the 2,3-isomer using HMBC correlations.



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Caption: Logic flow for distinguishing 4-phenyl from 3-phenyl substitution using H5-C4 HMBC correlations.

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